molecular formula C22H37NO3 B12690366 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate CAS No. 61147-38-4

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate

Cat. No.: B12690366
CAS No.: 61147-38-4
M. Wt: 363.5 g/mol
InChI Key: IWCUIKPFNBGDGZ-UHFFFAOYSA-N
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Description

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate is a chemical compound with the molecular formula C22H37NO3 and a molecular weight of 363.53 g/mol. This compound is known for its unique structure, which combines a diethylamino group with an ethoxyethyl chain and a butyrate ester linked to a 4-isobutylphenyl group.

Preparation Methods

The synthesis of 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate involves several steps. One common method includes the reaction of 2-(4-isobutylphenyl)butyric acid with 2-[2-(diethylamino)ethoxy]ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage . The reaction is typically carried out under anhydrous conditions and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .

Chemical Reactions Analysis

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Scientific Research Applications

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity . The ethoxyethyl chain and butyrate ester contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate can be compared with other similar compounds, such as:

    2-[2-(Diethylamino)ethoxy]ethanol: This compound shares the diethylamino and ethoxyethyl groups but lacks the butyrate ester and 4-isobutylphenyl group.

    2-(4-Isobutylphenyl)butyric acid: This compound contains the 4-isobutylphenyl group and butyric acid but lacks the diethylamino and ethoxyethyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

Properties

CAS No.

61147-38-4

Molecular Formula

C22H37NO3

Molecular Weight

363.5 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]butanoate

InChI

InChI=1S/C22H37NO3/c1-6-21(20-11-9-19(10-12-20)17-18(4)5)22(24)26-16-15-25-14-13-23(7-2)8-3/h9-12,18,21H,6-8,13-17H2,1-5H3

InChI Key

IWCUIKPFNBGDGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)OCCOCCN(CC)CC

Origin of Product

United States

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